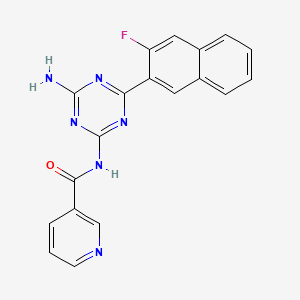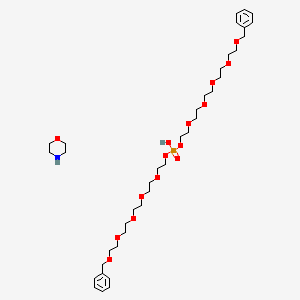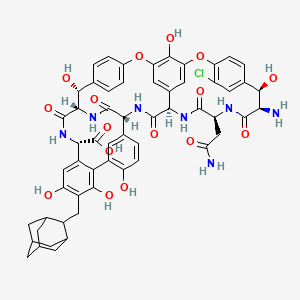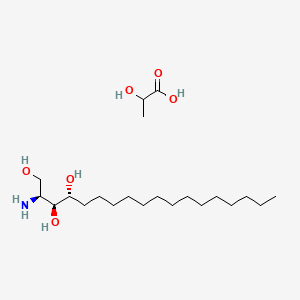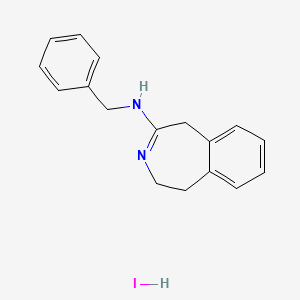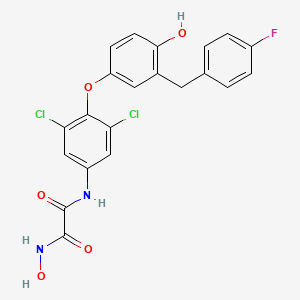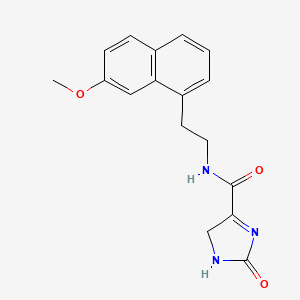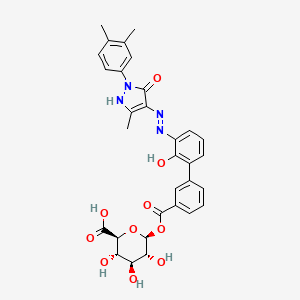
Eltrombopag metabolite M2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eltrombopag metabolite M2 is a minor circulating component of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts in the blood. Metabolite M2 is formed through the metabolic processes in the body and plays a role in the overall pharmacokinetics of eltrombopag .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of eltrombopag involves multiple steps, including the formation of intermediate compounds. The preparation of eltrombopag metabolite M2 specifically involves the acyl glucuronidation of eltrombopag. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the reaction .
Industrial Production Methods
Industrial production of eltrombopag and its metabolites involves large-scale chemical synthesis and purification processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use. The specific conditions for the synthesis of metabolite M2 are optimized to achieve maximum yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Eltrombopag metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced forms of the compound. These products are analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structures and properties .
Wissenschaftliche Forschungsanwendungen
Eltrombopag metabolite M2 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of analytical methods for drug testing and quality control
Wirkmechanismus
Eltrombopag metabolite M2 exerts its effects by interacting with specific molecular targets and pathways. The primary mechanism involves the binding to the thrombopoietin receptor, which stimulates the production of platelets in the bone marrow. This interaction activates downstream signaling pathways, including the phosphorylation of STAT and JAK proteins, leading to increased platelet production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to eltrombopag metabolite M2 include other thrombopoietin receptor agonists such as:
Romiplostim: A peptide-based thrombopoietin receptor agonist.
Avatrombopag: A small-molecule thrombopoietin receptor agonist.
Uniqueness
This compound is unique due to its specific metabolic pathway and the formation of acyl glucuronides. This distinguishes it from other thrombopoietin receptor agonists, which may have different metabolic profiles and mechanisms of action .
Eigenschaften
CAS-Nummer |
1396009-05-4 |
|---|---|
Molekularformel |
C31H30N4O10 |
Molekulargewicht |
618.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H30N4O10/c1-14-10-11-19(12-15(14)2)35-28(40)22(16(3)34-35)33-32-21-9-5-8-20(23(21)36)17-6-4-7-18(13-17)30(43)45-31-26(39)24(37)25(38)27(44-31)29(41)42/h4-13,24-27,31,34,36-39H,1-3H3,(H,41,42)/t24-,25-,26+,27-,31-/m0/s1 |
InChI-Schlüssel |
QDBVJVOQHXJYEG-KCCIZHGZSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


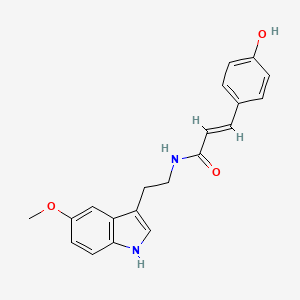
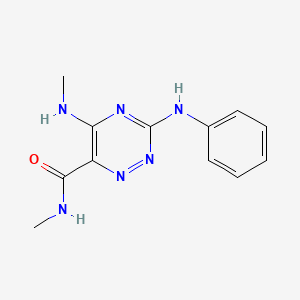
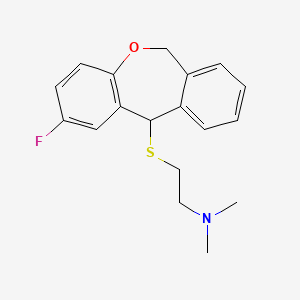
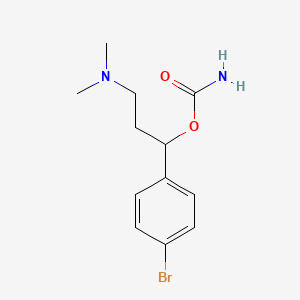
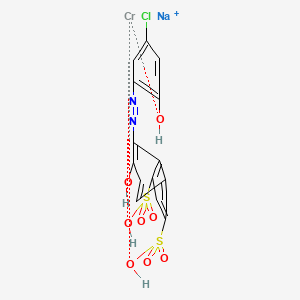
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

